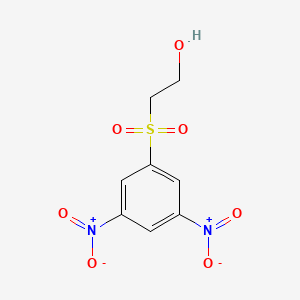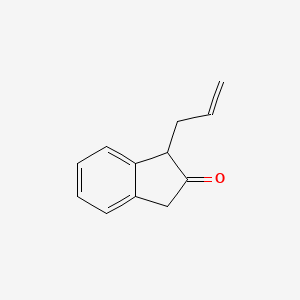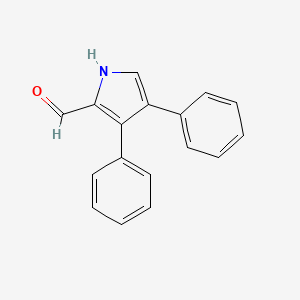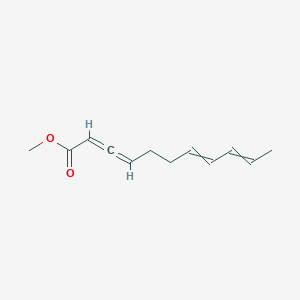
1,1'-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) is an organic compound that features a complex aromatic structure It is characterized by the presence of a chloro-substituted phenylethene core flanked by two trimethylbenzene groups
Méthodes De Préparation
The synthesis of 1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-phenylethene and 2,4,6-trimethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the chloro-phenylethene with the trimethylbenzene groups.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) involves its interaction with molecular targets and pathways. The chloro group and aromatic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) can be compared with similar compounds such as:
1,1’-(1-Bromo-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene): This compound has a bromo group instead of a chloro group, which affects its reactivity and applications.
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-dimethylbenzene):
Propriétés
Numéro CAS |
100702-10-1 |
|---|---|
Formule moléculaire |
C26H27Cl |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
2-[1-chloro-2-phenyl-2-(2,4,6-trimethylphenyl)ethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C26H27Cl/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 |
Clé InChI |
KRJFOMSCKGGOAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)Cl)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)



![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)


![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)


